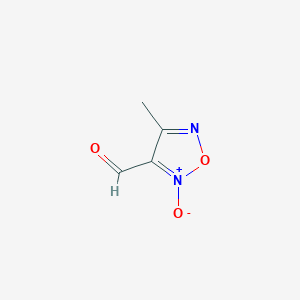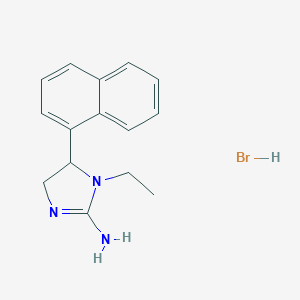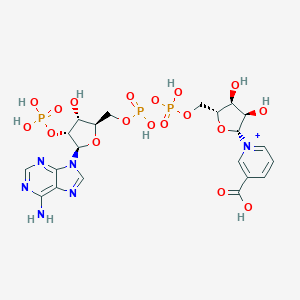
Naadp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de dinucleótido de adenina y ácido nicotínico es un nucleótido que se encuentra de forma natural y juega un papel crucial como segundo mensajero movilizador de iones calcio. Se sintetiza en respuesta a estímulos extracelulares y participa en la regulación de diversos procesos celulares mediante el aumento de la concentración intracelular de iones calcio . Estructuralmente, es un dinucleótido que difiere del fosfato de dinucleótido de adenina y nicotinamida por un grupo hidroxilo, lo que lo convierte en un potente agente movilizador de iones calcio .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El fosfato de dinucleótido de adenina y ácido nicotínico se sintetiza enzimáticamente a partir del fosfato de dinucleótido de adenina y nicotinamida mediante una reacción de intercambio de base. Esta reacción implica la sustitución del grupo nicotinamida por un grupo ácido nicotínico, catalizada por enzimas como la ADP-ribosil ciclasa . La reacción normalmente tiene lugar en condiciones ácidas (pH 4-5) dentro de la luz de los compartimentos endolisosómicos ácidos .
Métodos de Producción Industrial: El método de síntesis enzimática descrito anteriormente es el enfoque más común utilizado en los laboratorios .
Análisis De Reacciones Químicas
Tipos de Reacciones: El fosfato de dinucleótido de adenina y ácido nicotínico principalmente experimenta reacciones relacionadas con la movilización de iones calcio. Se une y abre los canales de iones calcio en los orgánulos intracelulares, lo que lleva a un aumento de la concentración intracelular de iones calcio .
Reactivos y Condiciones Comunes: La síntesis del fosfato de dinucleótido de adenina y ácido nicotínico implica el uso de fosfato de dinucleótido de adenina y nicotinamida y ácido nicotínico como reactivos, con ADP-ribosil ciclasa como catalizador enzimático . Las condiciones de reacción incluyen un ambiente ácido (pH 4-5) y la presencia de canales de iones calcio .
Productos Principales: El producto principal de la síntesis enzimática del fosfato de dinucleótido de adenina y ácido nicotínico es el propio compuesto, que actúa como un potente segundo mensajero movilizador de iones calcio .
Aplicaciones Científicas De Investigación
El fosfato de dinucleótido de adenina y ácido nicotínico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El fosfato de dinucleótido de adenina y ácido nicotínico ejerce sus efectos uniéndose y abriendo los canales de iones calcio en los orgánulos intracelulares, como los endosomas y los lisosomas . Esta unión conduce a la liberación de iones calcio de estos orgánulos al citoplasma, aumentando la concentración intracelular de iones calcio . Los objetivos moleculares involucrados en este proceso incluyen los canales de dos poros y los receptores de rianodina .
Comparación Con Compuestos Similares
El fosfato de dinucleótido de adenina y ácido nicotínico es único entre los segundos mensajeros movilizadores de iones calcio debido a su alta potencia y su mecanismo de acción específico. Los compuestos similares incluyen:
Inositol 1,4,5-trifosfato (IP3): Otro segundo mensajero movilizador de iones calcio que se dirige al retículo endoplásmico.
Difosforribosil cíclico (cADPR): Un compuesto que también moviliza iones calcio pero a través de diferentes receptores y vías.
El fosfato de dinucleótido de adenina y ácido nicotínico se distingue por su capacidad de dirigirse a los orgánulos ácidos y su alta afinidad por los canales de iones calcio .
Propiedades
Número CAS |
119299-06-8 |
|---|---|
Fórmula molecular |
C21H28N6O18P3+ |
Peso molecular |
745.4 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
Clave InChI |
QOTXBMGJKFVZRD-HISDBWNOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Pictogramas |
Irritant |
Sinónimos |
NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
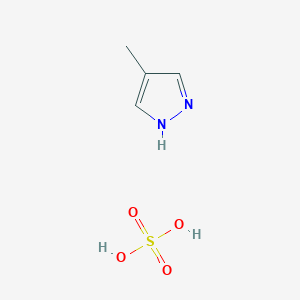
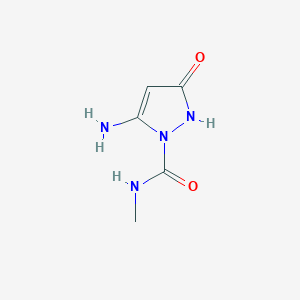
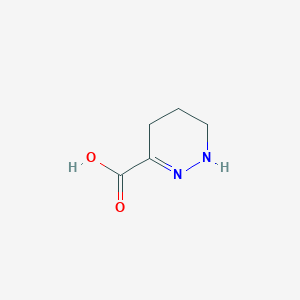
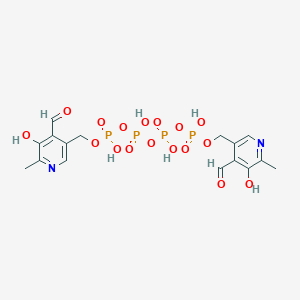
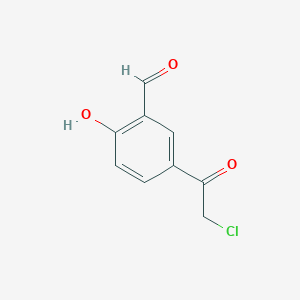
![3-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid](/img/structure/B55950.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

